molecular formula C3H7NO B1311610 3-Oxetanamine CAS No. 21635-88-1

3-Oxetanamine

Cat. No. B1311610
CAS RN: 21635-88-1
M. Wt: 73.09 g/mol
InChI Key: OJEOJUQOECNDND-UHFFFAOYSA-N
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Description

3-Oxetanamine, also known as 3-Aminooxetane, is a chemical compound with the molecular formula C3H7NO . It has an average mass of 73.094 Da and a mono-isotopic mass of 73.052765 Da .


Physical And Chemical Properties Analysis

3-Oxetanamine has a density of 1.0±0.1 g/cm3, a boiling point of 98.8±33.0 °C at 760 mmHg, and a vapor pressure of 39.4±0.2 mmHg at 25°C . It also has a flash point of 24.2±18.6 °C . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

1. Versatile Building Blocks in Drug Synthesis

3-Oxetanamine and related oxetane compounds are highly valuable in drug discovery and synthesis due to their unique structural properties. They are commonly used as bioisosteres for the geminal dimethyl group and the carbonyl group, serving as versatile building blocks in drug-related synthesis. This utility is highlighted by the development of methods for the synthesis of various oxetan-3-ones from readily available propargylic alcohols, demonstrating the ease of incorporating oxetane rings into complex molecules (Ye, He, & Zhang, 2010).

2. Modulation of Physicochemical Properties

Oxetane rings can significantly alter the aqueous solubility, lipophilicity, metabolic stability, and conformational preference of pharmaceutical compounds. The incorporation of an oxetane, especially in the 3-position, is known to enhance these properties without introducing a new stereocenter. This feature is particularly useful in the design of drug candidates where specific physicochemical properties are desired (Wuitschik et al., 2010).

3. Bioisostere of Carboxylic Acid Functional Group

Oxetan-3-ol, a derivative of oxetane, has been explored as a potential surrogate for the carboxylic acid functional group. This is based on the structural similarity of the oxetane ring to the carbonyl moiety. Such bioisosteric replacements can lead to novel structures with promising physicochemical and biological properties, making oxetanes a valuable tool in medicinal chemistry (Lassalas et al., 2017).

4. Enhancing Stability and Biological Activity

Substituting commonly employed functionalities with an oxetane ring has been shown to improve the stability and biological activity of pharmaceutical compounds. This substitution strategy can result in enhanced metabolic stability, reduced rate of degradation, and potential alterations in biological activity, as demonstrated in the case of oxetane analogs of thalidomide and lenalidomide (Burkhard et al., 2013).

5. Applications in Protein Modification

Oxetanes have also found applications in the field of protein modification. Techniques for the incorporation of oxetanes into proteins through chemoselective alkylation have been developed. This method demonstrates broad substrate scope and maintains the intrinsic activity of the proteins, suggesting potential applications in developing novel peptide/protein therapeutics with improved properties (Boutureira et al., 2017).

Safety And Hazards

3-Oxetanamine is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-3-1-5-2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEOJUQOECNDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431411
Record name 3-Oxetanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxetanamine

CAS RN

21635-88-1
Record name 3-Oxetanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21635-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminooxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Llanos, O Callies, D Gutiérrez, N Flores… - Planta …, 2010 - thieme-connect.com
… of the dichloromethane extract from the leaves of this plant led to the isolation of 3 amide and 6 amine type metabolites, two of them, 2-(4-hydroxy-3,5-dimethoxyphenyl)-3-oxetanamine …
Number of citations: 1 www.thieme-connect.com
AM Salamatullah - Horticulturae, 2022 - mdpi.com
Withania adpressa Coss. ex Batt is a wild plant belonging to the family Solanaceae, native to the Mediterranean area. The present work was undertaken to study the chemical …
Number of citations: 3 www.mdpi.com
K Vandyck, G Rombouts, B Stoops… - Journal of Medicinal …, 2018 - ACS Publications
Small molecule induced hepatitis B virus (HBV) capsid assembly modulation is considered an attractive approach for new antiviral therapies against HBV. Here we describe efforts …
Number of citations: 44 pubs.acs.org
M Maciuszek, A Ortega-Gomez, SL Maas… - European Journal of …, 2021 - Elsevier
The discovery of natural specialized pro-resolving mediators and their corresponding receptors, such as formyl peptide receptor 2 (FPR2), indicated that resolution of inflammation (RoI) …
Number of citations: 9 www.sciencedirect.com
SJ Lemoine - 2014 - libres.uncg.edu
The author would like to thank all of those that have provided assistance during the years that this thesis has been researched. While the list of advisors and helpers is too extensive to …
Number of citations: 2 libres.uncg.edu
N Li, X Jiang, R Zhang, N Ye, M Tang… - Journal of Medicinal …, 2023 - ACS Publications
NLRP3 is an intracellular sensor protein that causes inflammasome formation and pyroptosis in response to a wide range of stimuli. Aberrant activation of NLRP3 inflammasome has …
Number of citations: 3 pubs.acs.org
MJ Palmer, X Deng, S Watts, G Krilov… - Journal of medicinal …, 2021 - ACS Publications
Dihydroorotate dehydrogenase (DHODH) has been clinically validated as a target for the development of new antimalarials. Experience with clinical candidate triazolopyrimidine …
Number of citations: 23 pubs.acs.org
AJ Alzahrani - Molecules, 2022 - mdpi.com
Withania aristata (Aiton) Pauquy, a medicinal plant endemic to North African Sahara, is widely employed in traditional herbal pharmacotherapy. In the present study, the chemical …
Number of citations: 6 www.mdpi.com
HR Morrison - 2017 - search.proquest.com
This study uses atomic absorption spectrophotometry (AAS) and gas chromatography (GC) to help in identifying geochemical parameters and volatile organic compounds (VOCs) in …
Number of citations: 1 search.proquest.com

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